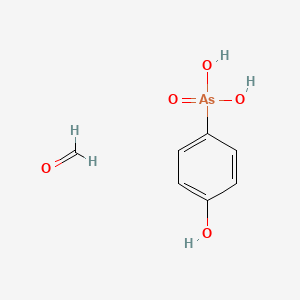
Benzocal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzocal is an organic compound with a benzene ring structure. It is known for its various applications in chemistry, biology, medicine, and industry. The compound is characterized by its aromatic properties and is often used as a precursor in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzocal can be synthesized through several methods. One common method involves the oxidation of toluene using oxygen gas in the presence of a catalyst such as manganese or cobalt naphthenates . Another method involves the hydrolysis of benzonitrile in the presence of sodium hydroxide . These methods typically require specific reaction conditions, such as high temperature and pressure, to achieve optimal yields.
Industrial Production Methods
In industrial settings, this compound is often produced through the partial oxidation of toluene. This process employs oxygen gas and catalysts like manganese or cobalt naphthenates to facilitate the reaction . The resulting product is then purified through crystallization and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzocal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid or other derivatives.
Reduction: It can be reduced to form benzyl alcohol or other reduced forms.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid, benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Chlorobenzene, nitrobenzene, benzenesulfonic acid.
Scientific Research Applications
Benzocal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly as a local anesthetic.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Benzocal exerts its effects by interacting with specific molecular targets and pathways. For instance, as a local anesthetic, it binds to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission . This action results in the temporary relief of pain and itching.
Comparison with Similar Compounds
Benzocal is similar to other aromatic compounds such as benzoic acid, benzaldehyde, and benzyl alcohol . it is unique in its specific applications and properties. For example:
Benzoic Acid: Primarily used as a food preservative and in the treatment of fungal infections.
Benzaldehyde: Commonly used in the synthesis of perfumes and flavoring agents.
Benzyl Alcohol: Utilized as a solvent and in the manufacture of other chemicals.
These compounds share a benzene ring structure but differ in their functional groups and specific uses.
Properties
Molecular Formula |
C7H9AsO5 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
formaldehyde;(4-hydroxyphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsO4.CH2O/c8-6-3-1-5(2-4-6)7(9,10)11;1-2/h1-4,8H,(H2,9,10,11);1H2 |
InChI Key |
NMZAUYUTBVJHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC(=CC=C1O)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


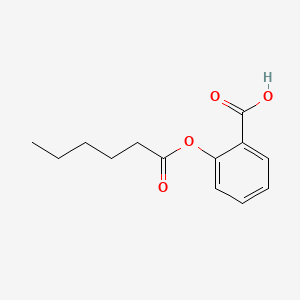
![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)

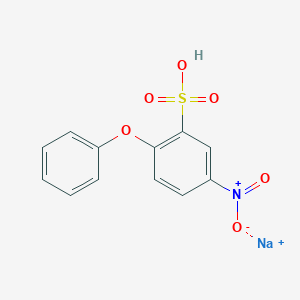
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
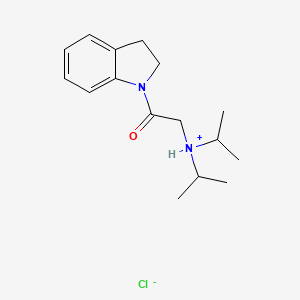
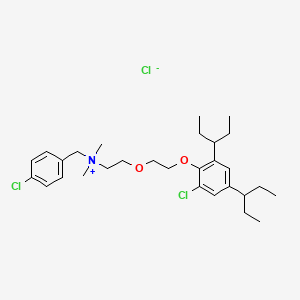
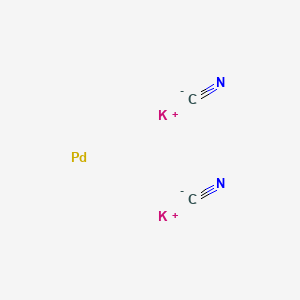
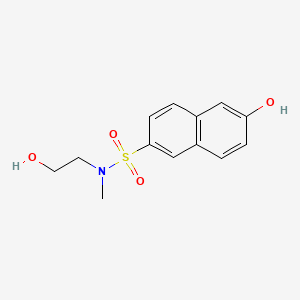

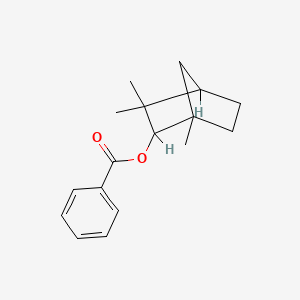
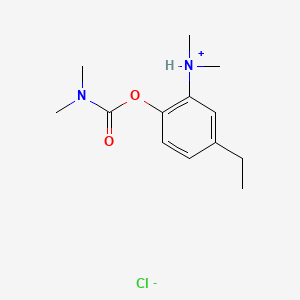
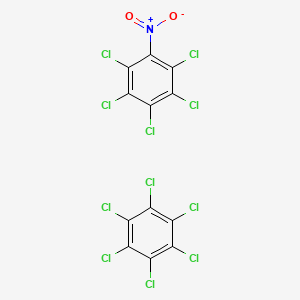
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
